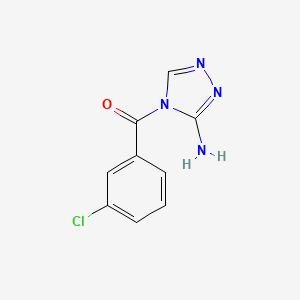

![molecular formula C16H21N3OS B5700675 4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)

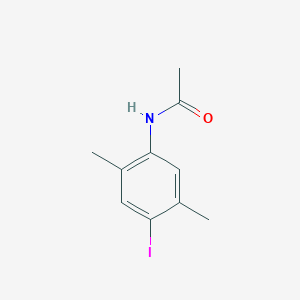

4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazole-thiol compounds, characterized by a 1,2,4-triazole ring and a thiol group, are of interest due to their diverse chemical properties and potential applications in various fields. The compound of interest involves specific substituents that may influence its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of triazole-thiol compounds typically involves the cyclization of thiosemicarbazides under basic conditions or via intramolecular cyclization of thiosemicarbazides with halides. For example, Mobinikhaledi et al. (2010) described the preparation of 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol through facile conditions, highlighting the versatility and efficiency of synthesizing such compounds (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Molecular Structure Analysis

The molecular structure and vibrational bands of triazole-thiol compounds can be characterized by techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. Karakurt et al. (2010) performed a detailed study on the molecular geometry, vibrational frequencies, and chemical shift values of a related compound, demonstrating the compound's stability and conformational flexibility (Karakurt, Dinçer, Çetin, & Şekerci, 2010).

Chemical Reactions and Properties

Triazole-thiols undergo various chemical reactions, including S-alkylation and aminomethylation, to produce derivatives with potential antitumor activity. Kaldrikyan et al. (2013) explored the chemical reactivity of substituted 1,2,4-triazole-3-thiols, revealing insights into their structure-activity relationship (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the applicability of triazole-thiols in various domains. The crystal structure of such compounds provides insights into their molecular arrangement and stability. For example, Ding et al. (2008) detailed the crystal structure of a triazole-thione derivative, providing valuable data on its geometric and electronic structure (Ding, Jin, Zhang, Zhou, & Cai, 2008).

Chemical Properties Analysis

The chemical properties of triazole-thiols, such as reactivity, potential for substitution reactions, and ability to form various derivatives, are essential for their utilization in chemical synthesis and potential applications. The study by Hakobyan et al. (2017) on the functionalization of triazole-thiols for synthesizing novel DNA methylation inhibitors exemplifies the chemical versatility and potential applications of these compounds (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, & Paronikyan, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-(4-propan-2-yloxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-4-11-19-15(17-18-16(19)21)10-7-13-5-8-14(9-6-13)20-12(2)3/h4-6,8-9,12H,1,7,10-11H2,2-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYIREPIRMQCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCC2=NNC(=S)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

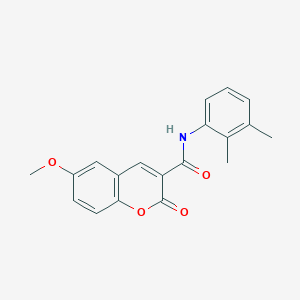

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)

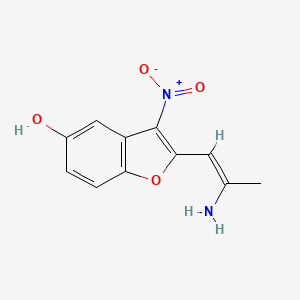

![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)

![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)

![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)

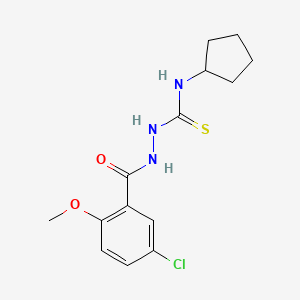

![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)